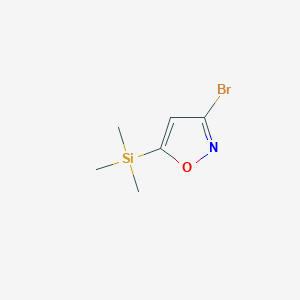
3-ethynyl-5-fluoro-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-5-fluoro-2-methoxypyridine is an important organic compound that has gained significant attention in the fields of medicinal and agricultural science. This compound is known for its unique physical and chemical properties, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-5-fluoro-2-methoxypyridine typically involves the use of fluorinated pyridines as starting materials. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-5-fluoro-2-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can participate in substitution reactions, where the ethynyl or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-ethynyl-5-fluoro-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing into its potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: It is used in the development of agricultural chemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-ethynyl-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways can vary depending on the specific application, but generally involve the modulation of enzymatic activities and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-ethynyl-2-fluoro-5-methoxypyridine
- 2-fluoro-5-fluoroalkoxypyridines
- 3-ethynyl-5-fluoro-2-methoxypyridine derivatives
Uniqueness
This compound is unique due to its specific combination of ethynyl, fluoro, and methoxy groups, which confer distinct physical and chemical properties. This makes it particularly valuable in applications requiring high reactivity and specificity .
Properties
CAS No. |
1256820-42-4 |
|---|---|
Molecular Formula |
C8H6FNO |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



